An In-depth Technical Guide to 4-(5-methyl-1H-tetrazol-1-yl)phenol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(5-methyl-1H-tetrazol-1-yl)phenol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(5-methyl-1H-tetrazol-1-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical and materials science industries. The tetrazole moiety is a well-established bioisostere for carboxylic acids, offering advantages in metabolic stability and lipophilicity, making this compound a valuable building block in drug discovery.[1] This document details a putative synthetic pathway, predicted and comparative spectral analysis, and discusses potential applications based on the established roles of aryl-tetrazole derivatives.
Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry
The tetrazole ring system is a privileged scaffold in modern drug design. Its structural and electronic similarity to the carboxylic acid group allows it to act as a non-classical bioisostere, effectively mimicking the parent functionality at various receptor sites.[1] This substitution can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and increased membrane permeability.[1] Consequently, tetrazole derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antihypertensive, antibacterial, anticancer, and antiviral properties.[1] The compound 4-(5-methyl-1H-tetrazol-1-yl)phenol incorporates this key heterocycle, linking it to a phenolic group, another common pharmacophore, suggesting its potential as a versatile intermediate in the synthesis of novel bioactive molecules.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 157124-41-9 | [2][3] |
| Molecular Formula | C₈H₈N₄O | [2][] |
| Molecular Weight | 176.18 g/mol | [3][][5] |
| Physical Form | Solid | [2][] |
| Boiling Point | 388.4°C at 760 mmHg (Predicted) | [6] |
| Density | 1.4 g/cm³ (Predicted) | [6] |
| LogP | 1.25 (Predicted) | [] |
| Purity | Typically >95% (Commercial) | [2][] |
Proposed Synthesis and Mechanistic Considerations
While a specific, detailed experimental protocol for the synthesis of 4-(5-methyl-1H-tetrazol-1-yl)phenol is not extensively documented in readily accessible literature, a plausible and efficient synthetic route can be devised based on established methodologies for the formation of 1,5-disubstituted tetrazoles. The most common and versatile method for tetrazole synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide.
A logical synthetic pathway would involve the reaction of 4-aminophenol with acetic anhydride to form the corresponding acetamide, followed by dehydration to yield 4-acetamidobenzonitrile. This intermediate can then be converted to the corresponding imidoyl azide, which would subsequently cyclize to form the tetrazole ring. An alternative, and more direct, proposed pathway is outlined below.
Proposed Synthetic Protocol
This proposed two-step synthesis starts from the readily available 4-aminophenol.
Step 1: Formation of N-(4-hydroxyphenyl)acetimidoyl azide
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To a stirred solution of 4-aminophenol in a suitable aprotic solvent (e.g., anhydrous dichloromethane), add one equivalent of triethylamine at 0 °C.
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Slowly add one equivalent of acetyl chloride and allow the reaction to warm to room temperature.
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After completion of the acylation, cool the reaction mixture again to 0 °C.
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Treat the N-(4-hydroxyphenyl)acetamide with a dehydrating agent such as phosphorus oxychloride to form the corresponding imidoyl chloride.
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The crude imidoyl chloride is then reacted in situ with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield N-(4-hydroxyphenyl)acetimidoyl azide.
Causality: The initial acylation protects the amino group and sets up the required carbon-nitrogen framework. The subsequent chlorination and azidation sequence is a standard method to generate the reactive imidoyl azide intermediate necessary for cyclization.
Step 2: Intramolecular Cyclization to 4-(5-methyl-1H-tetrazol-1-yl)phenol
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The solution containing N-(4-hydroxyphenyl)acetimidoyl azide is heated to induce intramolecular cyclization. Typical temperatures for this transformation range from 80 to 120 °C.
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The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.
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The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality: The thermal conditions provide the necessary activation energy for the 1,5-dipolar cyclization of the imidoyl azide to the thermodynamically stable tetrazole ring.
Caption: Proposed synthetic workflow for 4-(5-methyl-1H-tetrazol-1-yl)phenol.
Spectroscopic and Analytical Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be relatively simple and diagnostic.
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Aromatic Protons (7.0-8.0 ppm): The protons on the phenyl ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the hydroxyl group are expected to be upfield compared to those ortho to the electron-withdrawing tetrazole ring.
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Phenolic Proton (9.5-10.5 ppm): The hydroxyl proton will appear as a broad singlet, and its chemical shift will be concentration and solvent dependent. This peak will be exchangeable with D₂O.
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Methyl Protons (~2.5 ppm): The methyl group attached to the tetrazole ring will appear as a sharp singlet.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR will provide information on the carbon skeleton.
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Aromatic Carbons (115-160 ppm): Four signals are expected for the phenyl ring carbons. The carbon bearing the hydroxyl group will be the most downfield, followed by the carbon attached to the tetrazole ring.
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Tetrazole Carbon (~150-155 ppm): The C5 carbon of the tetrazole ring is expected to have a chemical shift in this region.
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Methyl Carbon (~10-15 ppm): The methyl carbon will appear as a signal in the upfield region of the spectrum.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorptions for the hydroxyl, aromatic, and tetrazole functionalities.
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O-H Stretch (3200-3600 cm⁻¹): A broad and strong absorption band characteristic of a phenolic hydroxyl group, indicative of hydrogen bonding.
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Aromatic C-H Stretch (3000-3100 cm⁻¹): Sharp, medium intensity bands.
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C=C Aromatic Ring Stretches (1500-1600 cm⁻¹): Medium to strong absorptions.
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Tetrazole Ring Vibrations (1000-1200 cm⁻¹ and 1400-1500 cm⁻¹): A series of characteristic bands corresponding to the stretching and bending modes of the tetrazole ring.
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C-O Stretch (~1220 cm⁻¹): A strong band distinguishing it from aliphatic alcohols.
Mass Spectrometry (Predicted)
Electron Impact (EI) mass spectrometry would likely show a prominent molecular ion peak.
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Molecular Ion (M⁺): m/z = 176.
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Key Fragmentation: Loss of N₂ (m/z = 148) is a characteristic fragmentation pathway for tetrazoles. Further fragmentation of the phenolic portion would also be observed.
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of 4-(5-methyl-1H-tetrazol-1-yl)phenol is dictated by its three main components: the phenol, the phenyl ring, and the tetrazole ring.
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Phenolic Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as O-alkylation, O-acylation, and the Williamson ether synthesis. Its acidity allows for the formation of a phenoxide ion, which can act as a nucleophile.
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Aromatic Ring: The phenyl ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group, primarily at the ortho positions.
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Tetrazole Ring: The tetrazole ring is generally stable to many synthetic conditions but can undergo thermal decomposition at high temperatures. The nitrogen atoms can also participate in coordination with metal ions.
Caption: Key reactivity sites of 4-(5-methyl-1H-tetrazol-1-yl)phenol.
Applications in Drug Discovery and Development
Given its structural motifs, 4-(5-methyl-1H-tetrazol-1-yl)phenol is a prime candidate for use as a building block in medicinal chemistry. The phenolic hydroxyl group provides a convenient handle for further functionalization, allowing for its incorporation into larger, more complex molecules through ether or ester linkages. The tetrazole ring serves as a metabolically robust bioisostere for a carboxylic acid, a strategy successfully employed in numerous FDA-approved drugs.[1] This compound could be utilized in the synthesis of novel inhibitors for various enzymes and receptors where a phenolic moiety and an acidic group are key for binding interactions.
Safety and Handling
As with all laboratory chemicals, 4-(5-methyl-1H-tetrazol-1-yl)phenol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a chemical fume hood. Specific toxicity data is not widely available, and therefore, it should be treated as a potentially hazardous substance.
Conclusion
4-(5-methyl-1H-tetrazol-1-yl)phenol is a compound with significant potential in the field of drug discovery and materials science. Its synthesis can be achieved through established chemical transformations, and its structure contains key functional groups that are highly valued in medicinal chemistry. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers and scientists in the field. Further experimental validation of the predicted properties and exploration of its biological activities are warranted.
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